molecular formula C15H12ClN3S B3011354 5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 632292-91-2

5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3011354
CAS RN: 632292-91-2
M. Wt: 301.79
InChI Key: IQRNQKGUGZTTPR-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CMPT) is an organosulfur compound that is used in various scientific research applications. CMPT is a derivative of triazole and has been studied extensively for its potential uses in medicinal chemistry, biochemistry, and physiological research.

Scientific Research Applications

Antimicrobial Activities

1,2,4-triazole derivatives have shown significant potential in antimicrobial applications. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Their study revealed that these compounds exhibited good to moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Corrosion Inhibition

1,2,4-triazole derivatives have been found effective as corrosion inhibitors. Yadav et al. (2013) conducted a study on benzimidazole derivatives, including triazole-thiol compounds, revealing their efficacy in inhibiting mild steel corrosion in acidic environments. This property is crucial in industrial applications, particularly in extending the lifespan of metal components (Yadav, Behera, Kumar, & Sinha, 2013).

Pharmaceutical Applications

In pharmaceutical research, triazole-thiol derivatives have shown various biological activities. For example, Aksyonova-Seliuk et al. (2016) investigated the effects of triazole-thiol compounds on the duration of thiopental-sodium narcosis in rats. This study indicated the potential of these compounds in modulating biological processes, which could be significant in developing new pharmaceutical agents (Aksyonova-Seliuk, Panasenko, Knysh, & Pruglo, 2016).

Anti-inflammatory Properties

Some triazole derivatives are being explored for their anti-inflammatory properties. Mousa (2012) evaluated the anti-inflammatory activity of a specific triazole-thiol compound and found it to exhibit significant anti-inflammatory effects with reduced ulcerogenic liability. This discovery opens pathways for new anti-inflammatory drugs with potentially fewer side effects (Mousa, 2012).

Organic Synthesis

Triazole-thiols also play a role in organic synthesis. Singh and Kandel (2013) synthesized a triazole derivative via cyclization and condensation reactions. The methods and compounds they developed could be useful in synthesizing a range of organic compounds with various applications (Singh & Kandel, 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some triazole derivatives have biological activity and can interact with enzymes or other proteins in organisms .

Safety and Hazards

Like all chemicals, safe handling is crucial. Some triazoles are biologically active and can be hazardous if improperly handled. Without specific data, it’s hard to comment on the exact toxicity or safety concerns related to this compound .

Future Directions

The study of triazole derivatives is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields. This specific compound could be of interest in future studies .

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-7-8-12(13(16)9-10)14-17-18-15(20)19(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRNQKGUGZTTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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